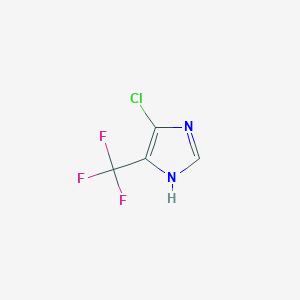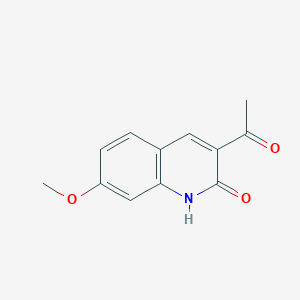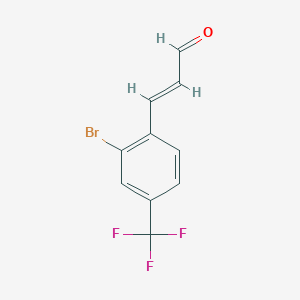
4,6-Dihydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxyquinolin-2(1H)-one is an organic compound belonging to the class of hydroxyquinolones It is characterized by the presence of two hydroxyl groups at the 4th and 6th positions and a ketone group at the 2nd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4,6-trione under specific conditions.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 4,6-dihydroxyquinoline.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4,6-trione
Reduction: 4,6-Dihydroxyquinoline
Substitution: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
4,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dihydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the quinoline ring structure allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxykynurenic acid
- 4,8-Dihydroxyquinoline-2-carboxylic acid
- Quinaldic acid
Uniqueness
4,6-Dihydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-7-6(3-5)8(12)4-9(13)10-7/h1-4,11H,(H2,10,12,13) |
Clave InChI |
ICXJZXRLHXMASZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


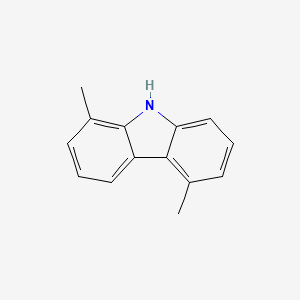

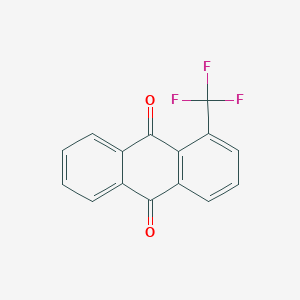
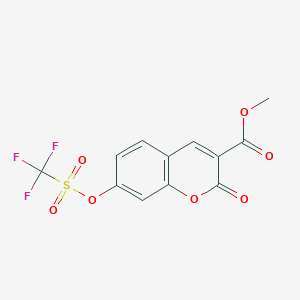


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
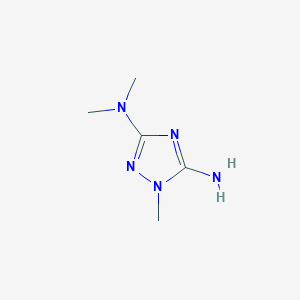

![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
